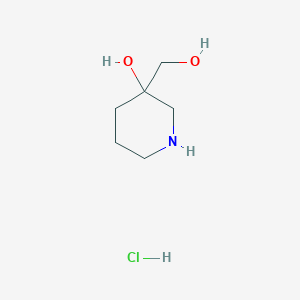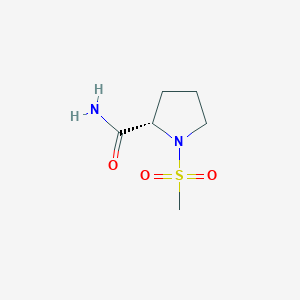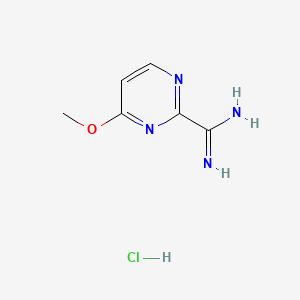
ethyl (S)-3-benzylpiperidine-3-carboxylate
概要
説明
Ethyl (S)-3-benzylpiperidine-3-carboxylate is a specific ester compound. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often derived from carboxylic acids and alcohols .
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of a compound like this compound would likely involve a benzyl group (a benzene ring attached to a CH2 group), a piperidine ring (a six-membered ring with one nitrogen atom), and an ester group (a carbonyl adjacent to an ether functional group). The exact structure would need to be confirmed through methods such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breakdown of the ester in the presence of water or a base, producing a carboxylic acid and an alcohol . The exact reactions that this compound would undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and reactivity . These would need to be determined experimentally for a specific compound like this compound.科学的研究の応用
Biocompatible Material Synthesis
Research on biocompatible, degradable materials has led to the development of modified natural polymers, with hyaluronan derivatives being of particular interest. These materials, obtained through chemical modification processes such as esterification, show promise in clinical applications due to their diverse biological properties. Studies on ethyl and benzyl hyaluronan esters, compounds structurally related to ethyl (S)-3-benzylpiperidine-3-carboxylate, demonstrate the potential of such derivatives in creating materials that support or inhibit cell adhesion, highlighting the significance of ester functional groups in biomedical material science (Campoccia et al., 1998).
Analytical Toxicology
In the field of analytical toxicology, the detection and quantification of alcohol consumption biomarkers in body fluids are critical. Ethyl glucuronide and ethyl sulfate are nonoxidative metabolites of ethanol that serve as markers for alcohol intake. The study of these markers, which share the ethyl group with this compound, underscores the importance of understanding the metabolism and detection of ethyl-containing compounds in toxicological analyses (Woźniak et al., 2019).
Biomarker Research
The stability and detectability of ethyl glucuronide (EtG) in hair as a biomarker for alcohol consumption highlight the potential research applications of stable, ethyl-containing compounds like this compound in biomarker development. Understanding the incorporation and longevity of such metabolites in biological matrices can advance forensic and clinical toxicology, providing tools for monitoring substance use and exposure (Crunelle et al., 2014).
Chemical Synthesis and Catalysis
The catalytic applications of CO2 in producing value-added chemicals through carboxylation and reduction reactions underscore the role of ethyl-containing compounds in synthetic chemistry. This compound, with its ethyl ester group, could be explored in catalytic synthesis, leveraging its potential reactivity in forming bonds with various substrates to create complex molecules for pharmaceuticals, agrochemicals, and materials science (Alper & Orhan, 2017).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with . Without more specific information, it’s difficult to provide a detailed mechanism of action for ethyl (S)-3-benzylpiperidine-3-carboxylate.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (3S)-3-benzylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRFNAHXZGZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)




![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)